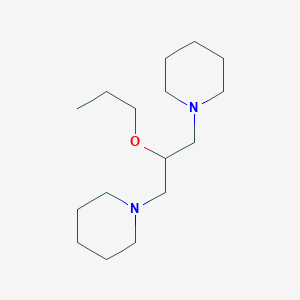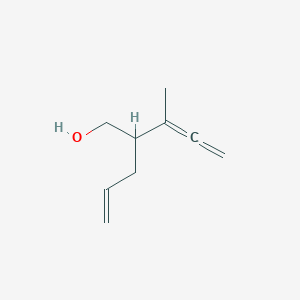
3-Methyl-2-(prop-2-en-1-yl)penta-3,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(prop-2-en-1-yl)penta-3,4-dien-1-ol is an organic compound with a unique structure characterized by multiple double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(prop-2-en-1-yl)penta-3,4-dien-1-ol can be achieved through several synthetic routes. One common method involves the reaction of appropriate alkenes with suitable reagents under controlled conditions. For instance, the use of Grignard reagents or organolithium compounds can facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using catalysts to enhance yield and efficiency. The optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(prop-2-en-1-yl)penta-3,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to yield saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated alcohols .
Scientific Research Applications
3-Methyl-2-(prop-2-en-1-yl)penta-3,4-dien-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-2-(prop-2-en-1-yl)penta-3,4-dien-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple double bonds and hydroxyl group allow it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyl-2-propen-1-ol: Similar in structure but with a phenyl group instead of a prop-2-en-1-yl group.
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Contains a methoxy group and a different arrangement of double bonds.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z): Features a cyclopentenone ring and different double bond configuration.
Properties
CAS No. |
61753-58-0 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-4-6-9(7-10)8(3)5-2/h4,9-10H,1-2,6-7H2,3H3 |
InChI Key |
XSTASEZPFMBKQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C)C(CC=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-5,6-dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14542604.png)
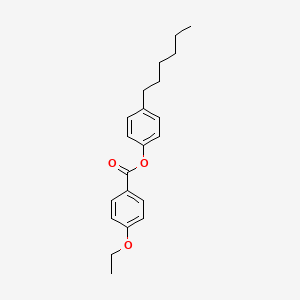
![1-[3-(1-Methylcyclohexyl)-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14542613.png)
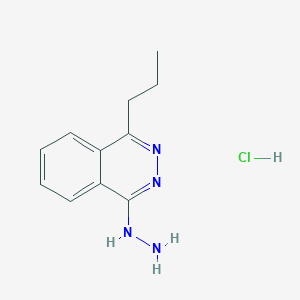
![2-(Naphthalen-1-yl)-2-[(4-nitrophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14542626.png)
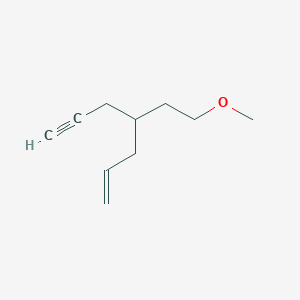
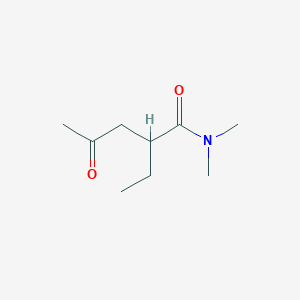
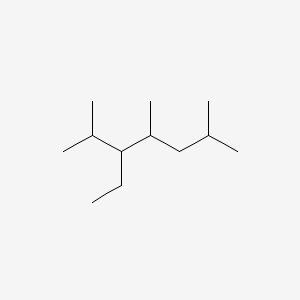
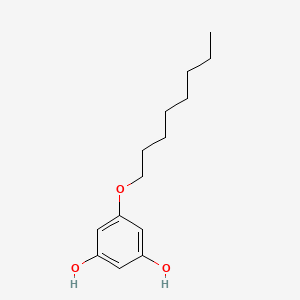
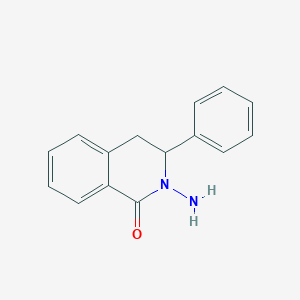
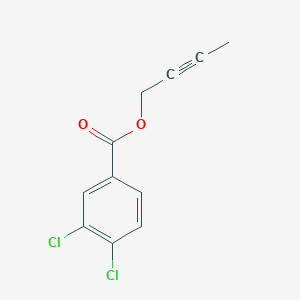
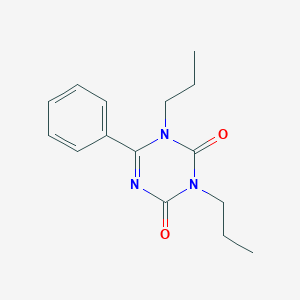
![2-Amino-8-methyl-6-phenylpyrimido[4,5-d]pyridazin-5(6H)-one](/img/structure/B14542651.png)
